molecular formula C7H14O B096322 (1E)-1-ethoxy-3-methylbut-1-ene CAS No. 16969-18-9

(1E)-1-ethoxy-3-methylbut-1-ene

Cat. No.: B096322
CAS No.: 16969-18-9
M. Wt: 114.19 g/mol
InChI Key: KLKHJTPIDMZMBB-AATRIKPKSA-N
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Description

(1E)-1-Ethoxy-3-methylbut-1-ene is a high-purity chemical standard critical for advanced analytical research. It is primarily used in the development and validation of analytical methods, ensuring quality control during the synthesis and formulation stages in various research sectors . The compound serves as a key reference standard, providing essential traceability against major pharmacopeial standards such as those from the USP or EP . In flavor and fragrance research, this compound and its structural analogs are investigated for their organoleptic properties, playing a significant role as flavoring agents and adjuvants . The defined stereochemistry (E-configuration) of this isomer makes it particularly valuable for studies requiring specific molecular interactions or for use as a building block in synthetic organic chemistry, facilitating the creation of more complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-ethoxy-3-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKHJTPIDMZMBB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Classification and Structural Context Within α,β Unsaturated Ethers

(1E)-1-Ethoxy-3-methylbut-1-ene belongs to the class of organic compounds known as enol ethers. wikipedia.org An enol ether is characterized by an alkene double bond with an alkoxy substituent. wikipedia.org The general structure is R2C=CR-OR. wikipedia.org Specifically, it is an α,β-unsaturated ether, indicating that the carbon-carbon double bond is in conjugation with the oxygen atom of the ether group. This conjugation makes the alkene electron-rich, influencing its reactivity. wikipedia.orgalfa-chemistry.com

The structure of this compound consists of a four-carbon butene chain with an ethoxy group (-OCH2CH3) attached to the first carbon and a methyl group at the third position. The designation "(1E)" specifies the stereochemistry around the double bond.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C7H14O guidechem.com
Molecular Weight 114.19 g/mol guidechem.comchemsrc.com
CAS Registry Number 16969-18-9 guidechem.comchemsrc.com
Density 0.790±0.06 g/cm3 (Predicted) guidechem.com
Boiling Point 37 °C (at 48 Torr) guidechem.com
Canonical SMILES CCOC=CC(C)C guidechem.com
InChIKey KLKHJTPIDMZMBB-AATRIKPKSA-N guidechem.com

Significance of 1e Stereochemistry

The "(1E)" designation in the name of the compound is crucial as it describes the stereochemistry of the molecule. It refers to the trans configuration of the substituents around the carbon-carbon double bond. In this case, the ethoxy group and the isopropyl group are on opposite sides of the double bond.

Stereochemistry plays a significant role in the reactivity and biological activity of molecules. nih.gov For enol ethers, the stereochemistry can influence the outcome of reactions such as electrophilic additions and cycloadditions. acs.org The specific spatial arrangement of atoms in the (E)-isomer compared to its (Z)-isomer can lead to different transition states and, consequently, different products or reaction rates. In drug development, for instance, one enantiomer of a chiral drug may have significantly different pharmacological effects than the other. nih.gov

Overview of Research Interests in Enol Ethers

Laboratory-Scale Synthetic Routes

Synthesis from Alcohol Precursors and Alkylating Agents

A foundational method for the synthesis of ethers, including enol ethers, is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing a molecule like (1E)-1-ethoxy-3-methylbut-1-ene, this would conceptually involve a variation where an enolate equivalent reacts with an ethylating agent.

However, a more direct laboratory-scale synthesis can be inferred from related preparations. For instance, the dehydration of 3-methyl-1-butanol can yield 3-methyl-1-ene google.com. While not directly producing the target enol ether, this highlights the use of 3-methyl-1-butanol as a readily available starting material. The synthesis of related alkoxy butanes, such as 3-ethoxy-3-methyl-1-butanol, has been achieved by reacting 3-methyl-3-buten-1-ol (B123568) with ethanol (B145695) in the presence of a zeolite catalyst google.com. This suggests that alcohol precursors are central to forming the core structure.

Mechanistic Considerations in Direct Synthesis Pathways

The direct synthesis of ethers from alcohols and alkyl halides often proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. byjus.comlibretexts.orgtotal-synthesis.com In this concerted, single-step process, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This "backside attack" results in an inversion of stereochemistry at the electrophilic carbon. byjus.commasterorganicchemistry.com

For the S(_N)2 mechanism to be efficient, several factors are important:

Unhindered Substrate: The electrophilic carbon should be sterically accessible to the incoming nucleophile. Methyl and primary alkyl halides are ideal substrates. youtube.com

Strong Nucleophile: A strong nucleophile is required to facilitate the displacement of the leaving group. byjus.com

Good Leaving Group: The leaving group should be a stable species after it departs. Halides like iodide and bromide are excellent leaving groups. total-synthesis.com

Polar Aprotic Solvent: Solvents like acetone (B3395972) or DMF can enhance the rate of S(_N)2 reactions. youtube.com

The rate of an S(_N)2 reaction is dependent on the concentrations of both the nucleophile and the substrate, making it a second-order reaction. youtube.com

Advanced Synthetic Approaches to Related Enol Ether Systems

Modern synthetic chemistry has developed more sophisticated methods for the construction of enol ethers and their derivatives, offering greater control over stereoselectivity and functional group tolerance.

Formation of Silyl (B83357) Enol Ether Derivatives from Ester Precursors

A significant advancement in enol ether synthesis is the formation of silyl enol ethers from ester precursors. For example, 1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene can be synthesized from ethyl isovalerate. prepchem.com This process involves the deprotonation of the ester at the α-position using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate is then trapped with a silylating agent, such as chlorotrimethylsilane, to yield the silyl enol ether. prepchem.com

This method is highly valuable as silyl enol ethers are versatile intermediates in organic synthesis. For instance, they can undergo palladium-catalyzed dehydrosilylation to form α,β-unsaturated carbonyl compounds. acs.org

Table 1: Synthesis of 1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene prepchem.com

Reactant 1Reactant 2ReagentSolventProduct
Ethyl isovalerateDiisopropylaminen-Butyl lithium, ChlorotrimethylsilaneTetrahydrofuran1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene

Organometallic Approaches to Unsaturated Ethers

Organometallic reagents offer powerful tools for the construction of complex molecules, including unsaturated ethers like 1,3-dienes. nih.govorganic-chemistry.org The reaction of a metal with an organic halide is a common method for preparing organometallic compounds of active metals like lithium and magnesium. libretexts.org These reagents can then be used in various coupling reactions.

The stereoselective synthesis of 1,3-dienes is of particular importance due to their prevalence in biologically active molecules and their utility as synthetic intermediates. nih.gov While various methods exist, including the Julia-Kocienski olefination and Wittig reactions, organometallic approaches provide unique advantages. nih.gov For instance, the use of lithium organometallics has been explored, though alternative methods seek to avoid vinylic organometallic reagents as starting materials. nih.gov

Catalytic Methodologies in Synthesis

Catalytic methods, particularly those employing transition metals like palladium and nickel, have revolutionized the synthesis of enol ethers and related unsaturated systems. rsc.orgcaltech.edunih.gov These methods often proceed under mild conditions and exhibit high selectivity and functional group tolerance.

Palladium Catalysis: Palladium-catalyzed reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgyoutube.com For example, palladium catalysts can be used in the acylation of unsaturated halides by anions of enol ethers. acs.org Furthermore, palladium-catalyzed dehydrosilylation of silyl enol ethers is an effective method for preparing α,β-unsaturated carbonyl compounds. acs.org The telomerization of 1,3-dienes, another palladium-catalyzed process, provides access to a variety of functionalized diene products. acs.org

Nickel Catalysis: Nickel catalysis has emerged as a powerful tool for the synthesis of enol ethers. rsc.orgcaltech.edunih.govchinesechemsoc.org Nickel-catalyzed cross-coupling reactions can form both cyclic and acyclic enol ethers. rsc.orgcaltech.edunih.gov For instance, the intramolecular C-O bond formation between vinyl halides and alcohols can be achieved using a nickel catalyst in the presence of zinc powder. caltech.edunih.gov Additionally, nickel-catalyzed cross-coupling of α-oxy-vinylsulfones with alkylzinc reagents provides a general strategy for the stereoconvergent synthesis of 1,2-dialkyl enol ethers. rsc.org More recently, a remote functionalization strategy using nickel catalysis has been developed for the Z-selective synthesis of silyl enol ethers from ketones. nih.gov

Table 2: Catalytic Approaches to Enol Ether Synthesis

CatalystReactantsProduct TypeReference
Nickelα-oxy-vinylsulfones, alkylzinc reagents1,2-dialkyl enol ethers rsc.org
NickelEnol esters, alkyl/aryl halidesEsters of dialkyl carbinols chinesechemsoc.org
NickelVinyl halides, alcoholsCyclic enol ethers caltech.edunih.gov
PalladiumSilyl enol ethersα,β-unsaturated carbonyls acs.org
PalladiumPhenols, allenylic carbonatesAllenic aromatic ethers nih.gov

Considerations for Industrial Production Pathways

The industrial synthesis of this compound is not widely documented in publicly available literature, suggesting that proprietary processes are likely employed. However, based on established principles of organic synthesis and the known reactivity of related compounds, several potential industrial pathways can be considered. These include olefination reactions, transetherification, and isomerization of related isomers.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Approaches

A prominent and versatile method for the formation of carbon-carbon double bonds is the Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction. numberanalytics.comwikipedia.org These reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion (a phosphorus ylide in the Wittig reaction or a phosphonate (B1237965) carbanion in the HWE reaction).

For the synthesis of this compound, the logical starting materials would be isovaleraldehyde (B47997) (3-methylbutanal) and an appropriate ethoxy-substituted phosphorus reagent. The HWE reaction is often preferred in industrial settings over the classical Wittig reaction for several reasons. wikipedia.orgorganic-chemistry.org The phosphonate reagents used in the HWE reaction are generally more reactive and the resulting water-soluble phosphate (B84403) byproducts are more easily separated from the desired lipophilic product than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.org Crucially, the HWE reaction with stabilized phosphonate carbanions typically exhibits high stereoselectivity for the formation of the (E)-alkene isomer, which is the desired configuration for the target compound. wikipedia.orgconicet.gov.ar

The general scheme for the HWE synthesis of this compound is as follows:

HWE Reaction SchemeFigure 1: Proposed Horner-Wadsworth-Emmons synthesis of this compound from isovaleraldehyde and an ethoxy-substituted phosphonate.

ParameterIndustrial Consideration
Starting Materials Isovaleraldehyde is a commercially available bulk chemical. The required phosphonate reagent would likely need to be synthesized in-house, adding a step to the overall process.
Stereoselectivity High (E)-selectivity is a key advantage, potentially reducing the need for costly isomeric separation. wikipedia.org
Byproducts Water-soluble phosphate byproducts are easier to handle and dispose of compared to triphenylphosphine oxide. organic-chemistry.org
Reaction Conditions The reaction typically requires a strong base (e.g., sodium hydride, sodium methoxide) and anhydrous conditions, which can add to the infrastructure and operational costs. organic-chemistry.org

Transetherification and Vinylation

Transetherification represents another viable industrial route, particularly for the synthesis of vinyl ethers. google.comacademie-sciences.fr This process involves the exchange of the alcohol moiety of a vinyl ether with another alcohol in the presence of a catalyst. For the synthesis of the target compound, this would entail the reaction of a readily available vinyl ether, such as ethyl vinyl ether, with 3-methyl-1-butanol (isoamyl alcohol). This reaction is often catalyzed by transition metal complexes, with palladium and iridium catalysts showing high efficacy. academie-sciences.frorgsyn.org

A related approach is the direct vinylation of an alcohol. While historically this involved the use of acetylene (B1199291) gas under high pressure, which poses significant safety challenges on an industrial scale, newer methods have been developed. For instance, using calcium carbide as a safer source of acetylene in the presence of a superbasic catalyst system (e.g., KOH/DMSO) has been demonstrated for the vinylation of various alcohols.

ParameterIndustrial Consideration
Catalysts Transition metal catalysts (e.g., palladium, iridium) can be expensive and may require recovery and recycling processes to be economically viable. academie-sciences.fr
Equilibrium Transetherification is an equilibrium-controlled process, which may necessitate the use of a large excess of one reactant or the continuous removal of a byproduct to drive the reaction to completion. google.com
Substrate Scope This method is well-established for a variety of alcohols and can be a very direct route to the desired product. academie-sciences.fr

Isomerization of Allylic Ethers

The isomerization of a more readily accessible isomer can be an attractive industrial strategy. In this case, 1-ethoxy-3-methyl-2-butene, an allylic ether, could potentially be isomerized to the desired this compound. Such isomerizations can be catalyzed by strong bases or transition metal complexes. acs.orguni-rostock.de Some base-catalyzed methods have been shown to proceed with high stereospecificity, which would be advantageous for producing the target (E)-isomer. acs.org

ParameterIndustrial Consideration
Precursor Availability The economic feasibility of this route depends entirely on the cost and availability of the starting allylic ether isomer.
Catalyst and Conditions The choice of catalyst (e.g., transition metals, strong bases) will dictate the reaction conditions and the complexity of the work-up procedure. acs.orguni-rostock.de
Selectivity Achieving high selectivity for the desired (E)-isomer and minimizing side reactions would be a critical process development goal.

General Reactivity Profile as an Electron-Rich Alkene

This compound is classified as an enol ether. The presence of the ethoxy group directly attached to the carbon-carbon double bond defines its character as an electron-rich alkene. The oxygen atom, through its lone pairs, donates electron density into the π-system of the double bond, a phenomenon known as resonance or mesomeric effect. This electronic contribution significantly influences the molecule's stability and reaction pathways.

The increased electron density in the C=C double bond makes this compound highly nucleophilic and, consequently, more reactive towards electrophiles than simple alkenes. msu.edu This enhanced reactivity is a hallmark of enol ethers. Electrophilic addition reactions proceed readily with a variety of reagents. msu.eduaskfilo.com

The mechanism involves a two-step process. In the initial, rate-determining step, the electron-rich π-bond attacks an electrophile (E⁺). masterorganicchemistry.com This attack is regioselective, following Markovnikov's rule. The electrophile adds to the second carbon (C2) of the double bond, leading to the formation of a carbocation intermediate on the first carbon (C1). utexas.edu This specific orientation is favored because the resulting carbocation is significantly stabilized by the adjacent oxygen atom. msu.edu

The carbocation formed at the C1 position is stabilized by resonance with the lone pairs of the adjacent oxygen atom. This can be depicted by a second resonance structure where the oxygen atom shares a double bond with the carbon and bears a positive charge. This species is known as an oxonium ion.

The ability to delocalize the positive charge onto the oxygen atom makes this carbocation intermediate much more stable than a typical secondary or even tertiary carbocation. This stabilization lowers the activation energy of the electrophilic addition, further accelerating the reaction. msu.edu The significant contribution of the oxonium ion resonance structure is a key factor governing the high reactivity and regioselectivity observed in the reactions of this compound. askfilo.com

Specific Reaction Pathways

The unique electronic structure of this compound allows for a variety of specific chemical transformations.

The double bond in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the double bond. More controlled oxidation can lead to the formation of aldehydes and, upon further oxidation, carboxylic acids. libretexts.org For instance, oxidation can yield 3-methylbutanal (B7770604) and subsequently 3-methylbutanoic acid.

Table 1: Oxidation Reactions

ReactantReagent(s)Major Product(s)Reaction Type
This compound1. O₃ (Ozone) 2. Zn/H₂O or (CH₃)₂S3-Methylbutanal + FormaldehydeOxidative Cleavage (Ozonolysis)
This compoundKMnO₄ (Potassium permanganate), acidic3-Methylbutanoic acidOxidation
This compoundCrO₃ (Chromium trioxide) / H₂SO₄3-Methylbutanoic acidOxidation

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. The process adds a hydrogen atom to each carbon of the double bond, converting the alkene into an alkane. For this compound, this reduction yields the saturated ether 1-ethoxy-3-methylbutane. nih.gov

Table 2: Reduction Reactions

ReactantReagent(s)Major ProductReaction Type
This compoundH₂ (Hydrogen gas), Pd/C (Palladium on carbon)1-Ethoxy-3-methylbutaneCatalytic Hydrogenation

The ethoxy group of this compound can be replaced in certain reactions. A common reaction for enol ethers is acid-catalyzed hydrolysis. In the presence of aqueous acid (like H₃O⁺), the double bond is protonated (as described in section 3.1.1) to form the resonance-stabilized carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent loss of ethanol leads to the formation of an enol (3-methylbut-1-en-1-ol), which rapidly tautomerizes to the more stable corresponding aldehyde, 3-methylbutanal.

Table 3: Nucleophilic Substitution/Hydrolysis

ReactantReagent(s)Major Product(s)Reaction Type
This compoundH₃O⁺ (Aqueous acid)3-Methylbutanal + EthanolAcid-Catalyzed Hydrolysis
This compoundNucleophile (Nu⁻), with NaH (Sodium hydride) as baseVarious substituted butenesNucleophilic Substitution

Cycloaddition Reactions of this compound

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The vinyl ether functionality in this compound, characterized by its electron-rich double bond, dictates its reactivity in these transformations.

Role as a Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, a [4+2] cycloaddition that occurs between a conjugated diene (the 4π-electron component) and an alkene, referred to as the dienophile (the 2π-electron component), to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. masterorganicchemistry.com

The rate and efficiency of the Diels-Alder reaction are governed by the electronic properties of the diene and dienophile. In a "normal electron demand" Diels-Alder reaction, the reaction is accelerated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.commasterorganicchemistry.com Conversely, an electron-rich dienophile reacts best with an electron-poor diene.

This compound is classified as an electron-rich alkene. The ethoxy group (-OCH₂CH₃) is a strong electron-donating group, which increases the electron density of the carbon-carbon double bond. Due to this electronic nature, it functions as an electron-rich dienophile. Its primary role in a standard Diels-Alder context would be to react with dienes that are substituted with electron-withdrawing groups (e.g., carbonyls, cyano groups, nitro groups). This interaction between an electron-rich dienophile and an electron-poor diene leads to a favorable alignment of the frontier molecular orbitals, facilitating the reaction.

Diels-Alder Reaction Components Description Role of this compound
Diene A conjugated system with 4 π-electrons.Reacts with this component.
Dienophile An alkene or alkyne with 2 π-electrons.Acts as the dienophile.
Electronic Demand Describes the electronic nature of reactants.Functions as an electron-rich dienophile.
Participation in Inverse Electron Demand Diels-Alder Reactions

The inverse (or reverse) electron demand Diels-Alder (IEDDA or DAINV) reaction is a variant in which the electronic roles of the reactants are switched compared to the normal Diels-Alder reaction. wikipedia.orgwikipedia.org In the IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org This reversal of roles involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org

Vinyl ethers are a prominent class of dienophiles used in IEDDA reactions because their electron-donating alkoxy groups raise the energy of their HOMO, making them highly reactive toward electron-deficient dienes. wikipedia.org Therefore, this compound is an excellent candidate for participation in IEDDA reactions.

Common electron-poor dienes used in these reactions include heterocyclic azadienes such as 1,2,4,5-tetrazines, 1,2,3-triazines, and oxo- or aza-butadienes. wikipedia.orgsigmaaldrich.comnih.gov The reaction of an electron-rich vinyl ether like this compound with these dienes provides a powerful method for synthesizing highly substituted heterocyclic compounds. sigmaaldrich.comnih.gov These reactions are often highly efficient and can proceed under mild conditions. sigmaaldrich.com

Reaction Type Diene Electronics Dienophile Electronics Suitability of this compound
Normal Demand Diels-Alder Electron-richElectron-poorNot suitable as the dienophile
Inverse Electron Demand Diels-Alder (IEDDA) Electron-poorElectron-richHighly suitable as the dienophile

Polymerization Chemistry

The electron-rich nature of the double bond in vinyl ethers like this compound makes them susceptible to specific types of polymerization, primarily cationic polymerization.

General Principles of Vinyl Ether Polymerization

Vinyl ethers are primarily polymerized through cationic mechanisms. acs.org The electron-donating ether oxygen atom stabilizes the propagating carbocationic center, making these monomers particularly well-suited for this type of polymerization. Anionic and free-radical polymerizations of vinyl ethers are generally not effective.

The key features of vinyl ether cationic polymerization include:

Initiation: The reaction is initiated by electrophilic species, such as protons from protic acids or carbocations generated from Lewis acids in combination with a proton source (e.g., water or alcohol). nih.govresearchgate.net

Propagation: The resulting carbocation attacks the double bond of another monomer molecule, regenerating the carbocation at the end of the growing polymer chain.

Termination and Chain Transfer: These are common side reactions that can limit the molecular weight of the polymer. Chain transfer to the monomer or counter-ion can occur. acs.org

Significant advancements in this field have led to the development of living cationic polymerization of vinyl ethers. acs.orgrsc.org These living systems, first reported in the 1980s, allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and well-defined end-group functionalities. acs.org More recent research has explored photo-initiated and mechanically-induced cationic polymerizations, offering greater control and more sustainable reaction conditions. acs.orgrsc.org

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Enol Ether Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization process that involves the cleavage and reformation of double bonds in cyclic olefins to produce unsaturated polymers. While this compound is an acyclic enol ether and thus does not undergo ROMP, its cyclic counterparts are viable monomers for this method.

ROMP is particularly effective for polymerizing strained cyclic alkenes, such as norbornene derivatives and cyclooctenes. rsc.orgacs.org The driving force for the reaction is typically the release of ring strain in the monomer. The resulting polymers contain double bonds in their backbone, which can be used for subsequent modifications.

Mechanistic Aspects with Ruthenium Alkylidene Catalysts

Ruthenium alkylidene complexes, commonly known as Grubbs catalysts, are highly effective and functional-group-tolerant catalysts for ROMP. rsc.org The generally accepted mechanism for ROMP catalyzed by these ruthenium complexes proceeds through a series of [2+2] cycloaddition and cycloreversion steps:

Initiation: The ruthenium alkylidene catalyst reacts with the cyclic olefin to form a four-membered ring intermediate called a metallacyclobutane.

Propagation: This metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, cleaving the ring of the monomer and forming a new ruthenium alkylidene species attached to the growing polymer chain. This new catalyst center then reacts with the next monomer unit, repeating the process and extending the polymer.

Termination: The polymerization is typically concluded by adding a quenching agent, such as ethyl vinyl ether, which reacts with the active ruthenium center to form a stable, inactive species. acs.org

In some cases, particularly with substrates like cyclic allenes, the polymerization can proceed through ruthenium vinylidene intermediates. acs.orgchemrxiv.org The specific pathway and the structure of the resulting polymer can be influenced by the catalyst generation, monomer structure, and reaction conditions. acs.orgchemrxiv.org

Polymerization Method Monomer Type Mechanism Relevance to this compound
Cationic Polymerization Vinyl EthersCationic chain-growthDirect polymerization method
ROMP Cyclic Olefins/Enol EthersOlefin metathesisApplies to cyclic analogues, not the compound itself

Radical Processes Involving Enol Ethers

Enol ethers, being electron-rich alkenes, are highly reactive towards various radical-mediated transformations. wikipedia.org Their unique electronic structure allows for participation in reactions that are often inaccessible to simple alkenes, opening avenues for complex molecular construction.

Modern synthetic methods increasingly utilize light or transition metals to generate and control radical intermediates. Enol ethers are excellent substrates for these advanced reactions.

Metal-Catalyzed Reactions: Iron catalysis has been shown to enable the dicarbofunctionalization of silyl enol ethers, which are structurally related to this compound. rsc.org In this process, a radical is generated from an alkyl halide and undergoes a Giese addition to the electron-rich enol ether double bond. rsc.org This forms a transient α-silyloxy radical, which can then be trapped in a cross-coupling event, allowing for the formation of two new carbon-carbon bonds in a single step. rsc.org Similarly, silver-catalyzed protocols have been developed for the intermolecular cross-coupling of silyl enol ethers with activated methylene (B1212753) compounds, proceeding through a free radical pathway where silver(I) oxide acts as both a catalyst and a base. acs.org

Photocatalytic Reactions: Visible-light photoredox catalysis provides a mild and efficient way to initiate radical reactions. Enol ethers can participate in photocatalytic processes, such as the TiO₂-mediated radical cation Diels-Alder reaction. thieme-connect.com In this transformation, single-electron oxidation of the enol ether generates a radical cation, which then engages with a diene in a cycloaddition. thieme-connect.com Organic dyes like Eosin Y can also act as photocatalysts to mediate the oxidation of enol ethers, often proceeding through a singlet oxygen mechanism. uni-regensburg.de Furthermore, dual catalytic systems that combine a photocatalyst with a nickel catalyst can facilitate reactions like carboxylate O-arylation, where the photocatalyst is involved in the activation of the metal catalyst or the substrate. acs.org

Growing interest in sustainable chemistry has spurred the development of radical reactions that avoid the use of transition metals.

Metal-Free Photocatalysis: Under visible-light irradiation and in the absence of metals, enol ethers can undergo selective amination with N-alkoxyamides. rsc.org This reaction is mediated by an organic photoredox catalyst (DDQ), which facilitates the generation of a nitrogen-centered radical that adds to the enol ether. rsc.org It is also possible to initiate radical reactions using only visible light without any catalyst or base, as demonstrated in certain trihalomethylation cascade reactions. wisc.edu

Electrocatalysis: Electrochemistry offers a powerful, reagent-free method to generate radical ions. Enol ethers can be converted to their radical cations via anodic oxidation. researchgate.net These highly reactive intermediates can then participate in various transformations, such as electrochemically induced Diels-Alder reactions with alkenes. researchgate.netrsc.org The stability and reactivity of the enol ether radical cation can be tuned by its substitution pattern. rsc.org Electrocatalysis can drive reactions that proceed through a radical cation chain pathway, where a sub-stoichiometric amount of electricity is sufficient to complete the conversion. researchgate.net This approach has been used to achieve [4+2] cyclizations with a broad range of substrates. rsc.orgresearchgate.net

Detailed Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by the inherent reactivity of the enol ether functional group. The most fundamental reaction is acid-catalyzed hydrolysis, the mechanism of which has been studied in detail.

The mechanism is a stepwise process initiated by the protonation of the alkene. acs.orgstackexchange.com The enol ether is nucleophilic at the β-carbon (the carbon not attached to the oxygen), and this is the site of protonation by an acid catalyst (e.g., H₃O⁺). stackexchange.comechemi.com This step is typically the rate-limiting step of the entire hydrolysis reaction. acs.orgrsc.org

Protonation of the β-carbon leads to the formation of a discrete oxocarbenium ion intermediate. acs.orgstackexchange.com This intermediate is resonance-stabilized, with the positive charge shared between the carbon and the oxygen atom. The formation of this cation is irreversible, as demonstrated by the lack of solvent hydron (B225902) exchange back into the starting enol ether. acs.org

The highly electrophilic oxocarbenium ion is then rapidly attacked by a nucleophile, which in the case of hydrolysis is a water molecule. stackexchange.comechemi.com This nucleophilic addition results in the formation of a protonated hemiacetal.

Finally, the protonated hemiacetal loses a proton to a base (e.g., water) to form a neutral hemiacetal. Hemiacetals are generally unstable and are in equilibrium with the corresponding aldehyde (or ketone) and alcohol. The hemiacetal formed from this compound rapidly decomposes to yield 3-methylbutanal and ethanol, completing the hydrolysis process. stackexchange.com This well-understood, stepwise mechanism underpins the utility of enol ethers as protecting groups and as precursors in synthesis.

Applications in Organic Synthesis and Materials Science

Role as a Building Block for Complex Molecular Architectures

(1E)-1-ethoxy-3-methylbut-1-ene serves as a valuable building block in organic synthesis, primarily due to the reactivity of its enol ether moiety. This functional group can participate in a variety of carbon-carbon bond-forming reactions, allowing for the construction of more intricate molecular frameworks. The presence of the isobutyl group provides steric bulk and a specific carbon skeleton that can be incorporated into larger molecules.

The versatility of this compound is highlighted by its ability to undergo several key types of reactions:

Oxidation: The double bond can be cleaved or functionalized through oxidation. Depending on the reagents used, such as potassium permanganate (B83412) or chromium trioxide, the compound can be converted into aldehydes like 3-methylbutanal (B7770604) or carboxylic acids such as 3-methylbutanoic acid.

Reduction: Catalytic hydrogenation of the alkene, for instance using a palladium on carbon catalyst, saturates the double bond to yield 1-ethoxy-3-methylbutane.

Substitution: The ethoxy group can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These fundamental reactions demonstrate the compound's utility in elaborating a simple C7 skeleton into more complex structures, making it a useful starting point for multi-step syntheses.

Utility as a Precursor for Functional Organic Molecules

As a precursor, this compound is a starting material for the synthesis of various functionalized organic molecules. The enol ether can be hydrolyzed under acidic conditions to produce an aldehyde, which can then undergo a wide range of subsequent reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to generate diverse products.

Furthermore, the (Z/E) mixture of 1-ethoxy-3-methyl-1-butene is known to be a precursor to other chemical entities. For instance, it can be converted to 3-ethoxy-2-isopropylacrolein. chemsrc.com Acroleins are a class of highly reactive compounds that are valuable intermediates in the synthesis of heterocycles and other complex organic molecules due to their conjugated system which can act as a Michael acceptor and a dienophile.

Intermediate in the Synthesis of Bioactive Compounds

There is a recognized potential for this compound to be used as an intermediate in the creation of bioactive compounds and pharmaceuticals. The structural motifs that can be generated from this starting material are present in many natural products and biologically active molecules. For example, the isobutyl group is a common feature in many terpenes and amino acid-derived natural products.

While specific, publicly documented total syntheses of major bioactive compounds prominently featuring this compound as a key intermediate are not widespread, its potential is inferred from its chemical reactivity. The ability to generate aldehydes, carboxylic acids, and other functionalized butenes from this compound makes it a plausible, though not extensively reported, candidate for research and development in medicinal chemistry.

Contributions to the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the unique reactivity of specific functional groups, and the enol ether of this compound is no exception. The electron-rich nature of the double bond makes it a candidate for reactions that are not as efficient with simple alkenes. For example, it can participate in [2+2] cycloadditions with electron-deficient partners.

The synthesis of the (1E)-isomer itself requires careful control of reaction conditions to ensure stereoselectivity. Methodologies to achieve this often involve acid-catalyzed elimination reactions where factors like lower temperatures (0–25°C) and the use of mild acids are employed to minimize thermal isomerization and side reactions. The study of such selective syntheses contributes to the broader understanding and refinement of stereoselective reaction methodologies in organic chemistry.

Potential in Polymer Production and Specialty Chemicals

In the realm of materials science, this compound has been noted for its potential use in the production of specialty chemicals and materials. Vinyl ethers are known to undergo cationic polymerization to form poly(vinyl ether)s. These polymers can have interesting properties, such as good adhesion and flexibility. Although specific research detailing the polymerization of this compound is not widely available, its structural class suggests this possibility.

Its role as a specialty chemical is also linked to its use as a synthetic intermediate. The downstream products that can be synthesized from it, such as specific aldehydes or acroleins, can be used in the formulation of more complex products in various chemical industries. chemsrc.com

Advanced Spectroscopic and Spectrometric Characterization Techniques in Enol Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netslideshare.net By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a compound can be determined. youtube.comslideshare.net

For (1E)-1-ethoxy-3-methylbut-1-ene, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy group would exhibit a quartet for the methylene (B1212753) (-O-CH₂-) protons, coupled to the adjacent methyl protons, which would appear as a triplet. The vinyl protons of the but-1-ene backbone would present as doublets, with the coupling constant between them providing information about the E (trans) configuration of the double bond. The methine proton and the two methyl groups of the isobutyl moiety would also have characteristic chemical shifts and splitting patterns.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the different carbon environments within the molecule. docbrown.info Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the vinylic carbons are particularly informative, confirming the presence of the double bond.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
=CH-O-5.8 - 6.5DoubletJ = 12-18 (trans)
=CH-C-4.5 - 5.2Doublet of doubletsJ = 12-18, 6-8
-O-CH₂-CH₃3.5 - 4.0QuartetJ = 7
-CH(CH₃)₂2.0 - 2.5Multiplet-
-O-CH₂-CH₃1.1 - 1.4TripletJ = 7
-CH(CH₃)₂0.9 - 1.1DoubletJ = 7

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
=CH-O-140 - 150
=CH-C-100 - 110
-O-CH₂-CH₃60 - 70
-CH(CH₃)₂30 - 40
-CH(CH₃)₂20 - 25
-O-CH₂-CH₃10 - 15

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. docbrown.info In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments is unique to the compound and serves as a molecular fingerprint.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.19 g/mol ). nih.govnih.gov Common fragmentation pathways for ethers include the cleavage of the C-O bond and the C-C bond adjacent to the oxygen atom (α-cleavage). youtube.comyoutube.com For enol ethers, cleavage of the vinyl group is also a prominent fragmentation pathway.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
114[C₇H₁₄O]⁺˙ (Molecular Ion)-
99[C₆H₁₁O]⁺CH₃
85[C₅H₉O]⁺C₂H₅
71[C₄H₇O]⁺C₃H₇
57[C₄H₉]⁺C₃H₅O
45[C₂H₅O]⁺C₅H₉

Infrared (IR) and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For enol ethers, the most characteristic absorption is the C=C stretching vibration, which typically appears in the region of 1650-1600 cm⁻¹. docbrown.info The C-O stretching vibrations are also prominent, usually observed in the 1250-1000 cm⁻¹ range.

In the IR spectrum of this compound, a strong band around 1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond. The C-O stretching of the ether linkage would likely result in a strong absorption between 1150 and 1085 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp²-hybridized vinyl protons (above 3000 cm⁻¹) and the sp³-hybridized alkyl protons (below 3000 cm⁻¹). The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Recent studies on related enol compounds, such as acetylacetone (B45752) enol, have utilized advanced techniques like IR polarization spectroscopy and density functional theory (DFT) calculations to achieve a more detailed assignment of vibrational modes. nih.govresearchgate.net These methods could be similarly applied to this compound to gain a deeper understanding of its vibrational properties.

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
=C-H Stretch3010 - 3095Medium
C-H Stretch (Alkyl)2850 - 2960Strong
C=C Stretch (Enol Ether)1640 - 1680Medium-Strong
C-O Stretch (Ether)1050 - 1150Strong
=C-H Bend (Out-of-plane)950 - 990Strong

Academic Research on Derivatives and Analogues of 1e 1 Ethoxy 3 Methylbut 1 Ene

Focus on Silyl (B83357) Enol Ethers and their Synthetic Utility

Silyl enol ethers are a class of organosilicon compounds that are pivotal intermediates in organic synthesis. wikipedia.org They are essentially enolates that have been "trapped" with a silyl group, making them stable enough to be isolated while retaining the nucleophilic character of an enolate. wikipedia.orgcore.ac.uk While (1E)-1-ethoxy-3-methylbut-1-ene is an enol ether, its conversion to a silyl enol ether would typically involve hydrolysis to the parent carbonyl compound, 3-methylbutanal (B7770604), followed by a silylation reaction.

The synthesis of silyl enol ethers from carbonyl compounds can be controlled to produce specific isomers. The choice of base and reaction conditions determines whether the kinetic or thermodynamic product is formed. wikipedia.org For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic silyl enol ether (from the less substituted α-carbon). wikipedia.org Conversely, a weaker base like triethylamine (B128534) allows for equilibration, leading to the more stable, thermodynamic silyl enol ether. wikipedia.org

Table 1: Regioselective Synthesis of Silyl Enol Ethers from an Unsubstituted Ketone
ConditionBaseProduct TypeMechanism
Low Temperature (-78 °C)Lithium Diisopropylamide (LDA)KineticRapid, irreversible deprotonation at the least sterically hindered α-position. wikipedia.org
Higher TemperatureTriethylamine (Et₃N)ThermodynamicReversible deprotonation allows equilibrium to be established, favoring the more substituted, thermodynamically stable enolate. wikipedia.org

The synthetic utility of silyl enol ethers is extensive. They serve as mild, neutral nucleophiles for a variety of carbon-carbon bond-forming reactions. wikipedia.org

Key Synthetic Applications:

Mukaiyama Aldol (B89426) Addition: Silyl enol ethers react with aldehydes and ketones in the presence of a Lewis acid (e.g., TiCl₄) to form β-hydroxy carbonyl compounds. chemeurope.com

Michael Reactions: They can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. chemeurope.com

Alkylation: Lewis acid-catalyzed alkylation of silyl enol ethers is particularly effective with electrophiles that can form stable carbocations, such as tertiary or benzylic halides. wikipedia.org

Halogenation and Oxidation: They can be converted to α-haloketones or, through reactions like the Saegusa-Ito oxidation, to α,β-unsaturated carbonyl compounds. chemeurope.comacs.org

The ability to generate lithium enolates from silyl enol ethers using reagents like methyllithium (B1224462) further enhances their versatility, allowing chemists to generate a specific enolate that might be difficult to access directly. wikipedia.orgyoutube.com

The Concept of Enol Ethers as Masked Enols in Organic Transformations

Enol ethers, such as this compound, are structurally defined as alkenes bearing an alkoxy substituent. wikipedia.org This arrangement makes them electron-rich alkenes due to electron donation from the oxygen atom's lone pairs into the π-system. wikipedia.org In synthetic chemistry, they are often regarded as "masked enols" or protected enolates. core.ac.uk

Unlike their corresponding enolates, which are highly reactive and basic, enol ethers are generally stable, neutral compounds that can be purified and stored. wikipedia.org However, they retain the nucleophilic character of the enol at the β-carbon. This "masked" reactivity can be revealed under specific conditions, typically in the presence of electrophiles and often with acid catalysis. wikipedia.org

The most fundamental reaction that illustrates their role as masked carbonyls is hydrolysis. Under aqueous acidic conditions, the enol ether is protonated, leading to the formation of a hemiacetal which then hydrolyzes to the corresponding aldehyde or ketone and alcohol. organic-chemistry.org In the case of this compound, hydrolysis would yield 3-methylbutanal and ethanol (B145695).

Table 2: Carbonyls and Their Masked/Reactive Forms
Compound TypeGeneral StructureKey CharacteristicTypical Reactivity
Ketone/AldehydeR₂C=OElectrophilic Carbonyl CarbonReacts with nucleophiles at the carbonyl carbon.
EnolR₂C=CR(OH)Tautomer of Carbonyl; Nucleophilic α-CarbonGenerally unstable; reacts with both electrophiles and nucleophiles.
EnolateR₂C=CR(O⁻)Strongly Nucleophilic α-CarbonHighly reactive; reacts readily with a wide range of electrophiles. wikipedia.org
Enol EtherR₂C=CR(OR')Stable, Neutral; Nucleophilic β-Carbon"Masked" enol; reacts with strong electrophiles, often requiring acid catalysis. wikipedia.org

This masked functionality makes enol ethers valuable in multi-step syntheses where a naked enolate would be too reactive or would interfere with other functional groups in the molecule. They exhibit enhanced susceptibility to attack by electrophiles compared to simple alkenes and can participate in specialized reactions like inverse-demand Diels-Alder reactions. wikipedia.org

Comparative Studies with Related α,β-Unsaturated Ethers

The reactivity of this compound is best understood by comparing it with other related α,β-unsaturated compounds. The key difference lies in the electronic nature of the double bond, which is dictated by the substituent at the C1 position.

In an enol ether, the alkoxy group (-OR) is an electron-donating group, pushing electron density into the C=C double bond. This makes the β-carbon nucleophilic and susceptible to attack by electrophiles.

In contrast, α,β-unsaturated ketones (enones) and esters (enoates) feature an electron-withdrawing carbonyl group. This group pulls electron density away from the C=C double bond, rendering the β-carbon electrophilic. As a result, these compounds are classic Michael acceptors, reacting readily with nucleophiles at the β-position. nih.govncert.nic.in

Table 3: Comparison of Reactivity in α,β-Unsaturated Systems
Compound TypeExampleElectronic Nature of β-CarbonTypical ReactantCommon Reaction
α,β-Unsaturated Enol EtherThis compoundNucleophilicElectrophiles (e.g., H⁺, Br₂)Electrophilic Addition, Hydrolysis wikipedia.orgorganic-chemistry.org
α,β-Unsaturated Ketone (Enone)Pent-3-en-2-oneElectrophilicNucleophiles (e.g., R₂CuLi, CN⁻)Michael (Conjugate) Addition ncert.nic.in
α,β-Unsaturated Ester (Enoate)Ethyl acrylateElectrophilicNucleophiles (e.g., Amines, Thiols)Michael (Conjugate) Addition nih.gov
Vinyl EtherEthyl vinyl etherNucleophilicElectrophiles, ThiolsPolymerization, Thiol-ene reaction wikipedia.org

This fundamental difference in electronic character dictates the synthetic roles of these molecules. While an enone is used to add an electrophilic framework to a nucleophilic substrate, an enol ether like this compound is used as a nucleophilic building block to react with an electrophilic partner. Comparative studies highlight that substituents on the α,β-unsaturated system have a profound impact on reactivity, allowing for a wide range of synthetic transformations. nih.govnih.gov For instance, simple vinyl ethers are susceptible to polymerization, whereas more substituted enol ethers like the title compound are more commonly used as intermediates in discrete synthetic steps. wikipedia.org

Q & A

Q. What are the recommended methods for synthesizing (1E)-1-ethoxy-3-methylbut-1-ene, and how can reaction conditions be optimized to favor the (1E)-isomer?

Methodological Answer: Synthesis of this compound typically involves acid-catalyzed elimination reactions (e.g., dehydration of alcohols or dehydrohalogenation of haloalkanes). To favor the (1E)-isomer, reaction conditions must be carefully controlled:

  • Temperature: Lower temperatures (e.g., 0–25°C) reduce thermal isomerization of the double bond.
  • Catalyst: Use mild acids (e.g., p-toluenesulfonic acid) to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., THF) stabilize intermediates and enhance stereoselectivity .
  • Monitoring: Employ gas chromatography (GC) or 1H^{1}\text{H} NMR to track isomer ratios during synthesis.

Q. How can spectroscopic techniques distinguish this compound from its (1Z)-isomer?

Methodological Answer: Key spectroscopic distinctions include:

  • 1H^{1}\text{H} NMR: The (1E)-isomer exhibits a deshielded vinyl proton (δ 5.2–5.5 ppm, doublet) due to reduced conjugation with the ethoxy group, whereas the (1Z)-isomer shows upfield shifts (δ 4.8–5.1 ppm) .
  • IR Spectroscopy: The (1E)-isomer has a stronger C=C stretching band (~1640 cm1^{-1}) due to decreased steric hindrance.
  • GC-MS: Retention times differ slightly; use chiral columns for enhanced resolution.

Critical Consideration: Always cross-validate with computational methods (e.g., DFT calculations) to confirm assignments .

Advanced Research Questions

Q. How do indoor surface adsorption dynamics of this compound influence its environmental fate in built environments?

Methodological Answer: Adsorption on indoor surfaces (e.g., glass, polymers) can be studied using:

  • Microspectroscopic Imaging: Track spatial distribution and degradation products via Raman or ToF-SIMS .
  • Kinetic Modeling: Fit adsorption data to Langmuir isotherms to determine binding constants.
  • Environmental Chambers: Simulate indoor humidity/temperature variations to assess volatility changes.

Key Findings:

  • The compound’s ethoxy group enhances hydrophobicity, favoring adsorption on non-polar surfaces (e.g., polyethylene).
  • Degradation pathways (e.g., ozonolysis) are accelerated on UV-exposed surfaces, producing aldehydes .

Q. How can contradictory data on the thermal stability of this compound be resolved?

Methodological Answer: Contradictions often arise from impurities or experimental design flaws:

  • Purity Assessment: Use HPLC or GC-MS to verify compound purity (>98%).
  • Controlled Degradation Studies: Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
  • Statistical Analysis: Apply ANOVA to compare degradation rates across replicate experiments .

Example Workflow:

Sample Preparation: Purify via fractional distillation.

TGA Analysis: Heat at 5°C/min under N2_2.

Data Interpretation: Identify decomposition onset temperature (e.g., 180°C ± 5°C) and reconcile discrepancies via error propagation analysis .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states for radical addition pathways using B3LYP/6-31G(d).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., in ethanol vs. hexane).
  • QSPR Models: Corrate Hammett σ+^+ values with observed rate constants for substituent effects .

Case Study:
Radical bromination of the compound shows regioselectivity at the β-carbon (C3), validated by DFT-calculated bond dissociation energies (BDE: C3-H = 85 kcal/mol vs. C2-H = 92 kcal/mol) .

Q. How should researchers design experiments to analyze the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Fluorescence Quenching Assays: Monitor binding to proteins (e.g., serum albumin) via Stern-Volmer plots.
  • Docking Simulations: Use AutoDock Vina to predict binding poses in enzyme active sites.
  • Metabolite Profiling: Employ LC-HRMS to identify adducts formed in vitro .

Ethical Note: Avoid in vivo studies until toxicity is characterized per safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.